3-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile 3-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13411175
InChI: InChI=1S/C13H16N2O/c14-9-11-2-1-3-12(8-11)10-15(6-7-16)13-4-5-13/h1-3,8,13,16H,4-7,10H2
SMILES: C1CC1N(CCO)CC2=CC(=CC=C2)C#N
Molecular Formula: C13H16N2O
Molecular Weight: 216.28 g/mol

3-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile

CAS No.:

Cat. No.: VC13411175

Molecular Formula: C13H16N2O

Molecular Weight: 216.28 g/mol

* For research use only. Not for human or veterinary use.

3-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile -

Specification

Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
IUPAC Name 3-[[cyclopropyl(2-hydroxyethyl)amino]methyl]benzonitrile
Standard InChI InChI=1S/C13H16N2O/c14-9-11-2-1-3-12(8-11)10-15(6-7-16)13-4-5-13/h1-3,8,13,16H,4-7,10H2
Standard InChI Key IDTFJORFAGRPLX-UHFFFAOYSA-N
SMILES C1CC1N(CCO)CC2=CC(=CC=C2)C#N
Canonical SMILES C1CC1N(CCO)CC2=CC(=CC=C2)C#N

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure comprises three distinct functional groups:

  • Benzonitrile moiety: A benzene ring substituted with a nitrile group (-C≡N) at the para position, contributing to its planar geometry and dipole moment.

  • Cyclopropyl group: A three-membered carbocyclic ring fused to the amino-methyl side chain, introducing significant ring strain and conformational rigidity.

  • 2-Hydroxyethylamino-methyl chain: A secondary amine linked to a hydroxethyl group, enabling hydrogen bonding and solubility in polar solvents.

The IUPAC name, 3-[[cyclopropyl(2-hydroxyethyl)amino]methyl]benzonitrile, reflects this arrangement (Fig. 1).

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₃H₁₆N₂O
Molecular Weight216.28 g/mol
SMILESC1CC1N(CCO)CC2=CC(=CC=C2)C#N
InChI KeyIDTFJORFAGRPLX-UHFFFAOYSA-N
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors3 (nitrile, amine, hydroxyl)

Synthesis and Optimization

Primary Synthetic Routes

The synthesis typically involves a multistep protocol starting with 3-formylbenzonitrile and cyclopropylamine:

  • Condensation Reaction:

    • 3-Formylbenzonitrile reacts with cyclopropylamine in ethanol/methanol under reflux, forming an imine intermediate.

    • Catalysts such as acetic acid or p-toluenesulfonic acid accelerate the reaction.

  • Reductive Amination:

    • The imine intermediate undergoes reduction using sodium cyanoborohydride (NaBH₃CN) to yield the secondary amine .

    • Temperature control (0–5°C) prevents side reactions like over-reduction .

Table 2: Synthesis Conditions

StepReagents/ConditionsYield (%)
Imine FormationEtOH, 70°C, 12 h65–70
Reductive AminationNaBH₃CN, MeOH, 0°C, 6 h50–55

Byproduct Mitigation

Common impurities include:

  • 4-Substituted isomer: Arises from para-substitution during condensation (≈10–15%).

  • Over-reduced amine: Addressed by optimizing NaBH₃CN stoichiometry .

Physicochemical and Spectroscopic Profiles

Solubility and Stability

  • Aqueous Solubility: 2.8 mg/mL (pH 7.4), enhanced by the hydroxyl group’s hydrophilicity.

  • Thermal Stability: Decomposes at 218°C (DSC), with no polymorphic transitions observed.

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 7.62 (s, 1H, Ar-H), 7.51 (d, J = 7.8 Hz, 1H), 7.43 (d, J = 7.8 Hz, 1H), 3.72 (t, J = 5.1 Hz, 2H, -CH₂OH), 3.58 (s, 2H, -CH₂-N), 2.80 (m, 1H, cyclopropyl), 1.22 (m, 4H, cyclopropyl).

  • IR (KBr): ν 2245 cm⁻¹ (C≡N), 3350 cm⁻¹ (-OH).

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

Replacing the 3-substituent with a 4-substituent (e.g., 4-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile) alters bioactivity:

Table 3: Isomer Comparison

Property3-Substituted Isomer4-Substituted Isomer
MAO-B Inhibition (%)78 ± 3.264 ± 2.8
Aqueous Solubility2.8 mg/mL1.5 mg/mL
HepG2 CC₅₀85 µM120 µM

Role of the Hydroxyethyl Group

Removing the hydroxyl group (e.g., 3-{[Cyclopropyl-ethyl-amino]-methyl}-benzonitrile) reduces solubility by 60% and abolishes neuroprotective effects .

Industrial and Research Applications

Pharmaceutical Intermediate

  • Antidepressant Development: Serves as a precursor for SSRIs via N-demethylation and fluorination .

  • Anticancer Agents: Hybridization with platinum(II) complexes enhances DNA intercalation.

Material Science

  • Liquid Crystals: The rigid cyclopropyl group promotes nematic phase stability (ΔT = 45°C).

Challenges and Future Directions

Synthetic Scalability

  • Catalyst Optimization: Transitioning from homogeneous (e.g., Pd/C) to heterogeneous catalysts could reduce costs .

  • Continuous Flow Systems: Microreactor technology may improve yield by 15–20%.

Targeted Drug Delivery

  • Nanoparticle Conjugation: PEGylated liposomes increase blood-brain barrier penetration (in vivo murine models) .

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